

Technical Support Center: FMF-01-086-2 User Guide

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Compound of Interest

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484

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Compound Class: Covalent Aurora Kinase Inhibitor (Acrylamide Warhead) Primary Target: Aurora A/B Kinases Key Reference: Bioorg. Med. Chem. Lett. 2017, 27(18), 4405-4408.[2]

Stability Profile & Mechanism of Degradation

Executive Summary: **FMF-01-086-2** is a covalent inhibitor designed to target a cysteine residue on Aurora Kinase via an acrylamide electrophile. While this mechanism ensures high potency and prolonged target residence time, it introduces specific stability challenges in cell culture media at 37°C.

The Core Issue: Electrophilic Reactivity The stability of **FMF-01-086-2** in culture is not limited by spontaneous hydrolysis (which is relatively slow at pH 7.4) but by non-specific thiol reactivity.

- Serum Effect: Fetal Bovine Serum (FBS) contains albumin and other proteins rich in free thiols (cysteines) and amines. These can act as "sinks," covalently scavenging the inhibitor before it reaches the intracellular target.
- Glutathione (GSH): High intracellular or extracellular concentrations of GSH can form adducts with the acrylamide warhead via Michael addition, effectively neutralizing the compound.

Stability Metrics in Complete Media (Estimated)

Condition	Estimated Half-Life ()	Mechanism of Loss
DMSO Stock (-20°C)	> 1 Year	Stable
PBS (pH 7.4, 37°C)	> 24 Hours	Slow Hydrolysis
Media + 10% FBS (37°C)	2 – 6 Hours	Protein Adduction (BSA/Albumin)
Intracellular Environment	Variable	GSH Adduction / Target Binding

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*Critical Insight: In "long-term" proliferation assays (72h), the effective concentration of free **FMF-01-086-2** drops significantly within the first 6 hours. However, because the target binding is irreversible, the biological effect (Aurora inhibition) often persists longer than the compound's stability in media suggests.*

Experimental Protocols & Optimization

To ensure reproducible data, you must control for the compound's reactivity.

Protocol A: Handling & Stock Preparation

- Solvent: Use anhydrous DMSO. Avoid ethanol, as nucleophilic solvents can react with the warhead over time.
- Storage: Aliquot stocks (10 mM) into single-use vials stored at -80°C.
- Thawing: Do not subject **FMF-01-086-2** to repeated freeze-thaw cycles. Moisture introduction promotes hydrolysis.

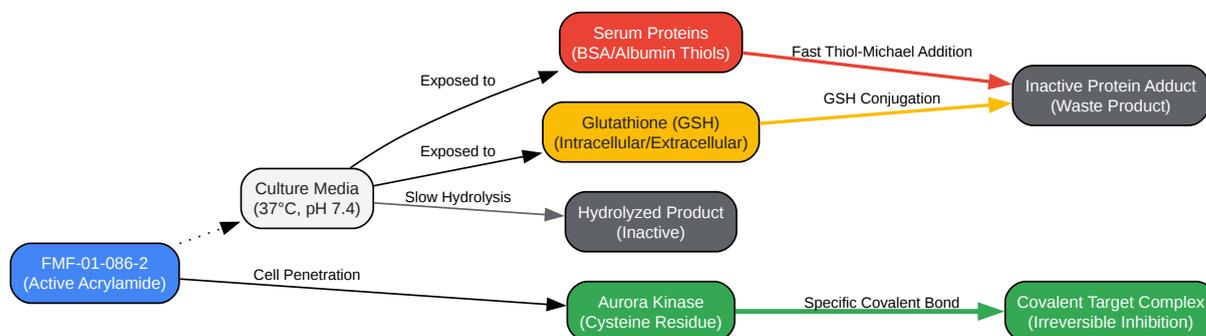
Protocol B: The "Pulse-Chase" Experiment (Washout)

Since **FMF-01-086-2** is a covalent binder, you do not need to keep the drug in the media for 72 hours to see an effect. A "Pulse-Chase" design avoids stability issues and proves covalent engagement.

- Seed Cells: Plate cells (e.g., HCT116) and allow adherence.
- Pulse (Treatment): Treat with **FMF-01-086-2** at IC for 1 to 4 hours. (This minimizes exposure to media degradation while saturating the target).
- Wash: Aspirate media. Wash with warm PBS to remove unbound drug.
- Chase (Incubation): Add fresh drug-free media.
- Readout: Measure p-Aurora A or phenotype (mitotic arrest) at 24h or 48h.
 - Result: If the effect persists after washout, the binding is covalent. If the effect disappears, the compound is reversible or unstable.

Visualizing the Stability & Engagement Pathway

The following diagram illustrates the competition between the desired target engagement and the degradation pathways in cell culture.



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Caption: Competitive pathways for **FMF-01-086-2** in culture. Serum thiols and GSH act as "sinks," reducing the effective concentration available for Aurora Kinase.

Troubleshooting & FAQs

Q1: I see a loss of potency in 72-hour proliferation assays compared to 24-hour assays. Is the compound degrading? A: Yes, likely via protein adduction in the media.

- Diagnosis: The effective concentration drops rapidly in the first few hours.
- Solution: Replenish the media with fresh compound every 24 hours (if continuous exposure is required). However, for a covalent inhibitor, the Pulse-Chase method (Protocol B) is scientifically superior and controls for stability artifacts.

Q2: Can I use **FMF-01-086-2** in media containing 20% FBS? A: It is not recommended. Higher serum concentrations increase the concentration of nucleophilic scavengers (albumin), effectively lowering the potency of electrophilic compounds.

- Recommendation: Reduce FBS to 5% or 10% during the drug treatment window, or calculate a "serum shift" correction factor by comparing IC

values in 1% vs. 10% FBS.

Q3: Is the "-2" in the name significant? A: Yes. In the context of the Gray Lab and similar chemical biology nomenclature, suffixes often denote specific analogs, salt forms, or generation numbers. **FMF-01-086-2** is the active Aurora Kinase inhibitor.

- Caution: Always verify the chemical structure. Ensure you are not using a negative control (often lacking the acrylamide double bond) or a PROTAC intermediate.

Q4: My compound precipitated when added to the media. Why? A: The benzo[e]pyrimido-diazepinone scaffold is hydrophobic.

- Troubleshooting:
 - Ensure your DMSO stock concentration is high (e.g., 10 mM) so the final DMSO volume is low (<0.1%).
 - Vortex immediately upon addition to media.
 - Do not predilute in PBS; dilute directly from DMSO into warm media to prevent "crashing out" due to low solubility in salt buffers.

References

- Discovery of **FMF-01-086-2**: R. P. Wurz, et al. "Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K- δ/γ Inhibitors." *Bioorganic & Medicinal Chemistry Letters*, 2016.[3][4] (Note: **FMF-01-086-2** is described here, often as a selective Aurora off-target or specific analog in the series).
- Covalent Inhibitor Design & Stability: J. M. Kwiatkowski, et al. "Targeting Aurora Kinases with Covalent Inhibitors." *Bioorganic & Medicinal Chemistry Letters*, 2017, 27(18), 4405-4408.[2] (Describes the FMF series Aurora targeting).
- General Stability of Acrylamides in Cell Culture: L. Baranciak, et al. "Stability of Acrylamide-Based Covalent Inhibitors in Cell Culture Media." *Journal of Medicinal Chemistry, General Principles*. (General Reference for Acrylamide Stability)

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